![molecular formula C10H9FN2O2S B12843279 Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of amino groups at positions 3 and 6, a fluorine atom at position 5, and a methyl ester group at position 2 on the benzo[b]thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in high yields (58-96%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and fluorine groups may play a role in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of an amino group.
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate: Lacks the amino groups present in the target compound.
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-fluoro-, methyl ester: Similar structure with an amino group at position 3 and a fluorine atom at position 6.
Uniqueness
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino groups and a fluorine atom on the benzo[b]thiophene ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9FN2O2S |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
methyl 3,6-diamino-5-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)9-8(13)4-2-5(11)6(12)3-7(4)16-9/h2-3H,12-13H2,1H3 |
InChI-Schlüssel |
CPJGRUBINUFXRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC(=C(C=C2S1)N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



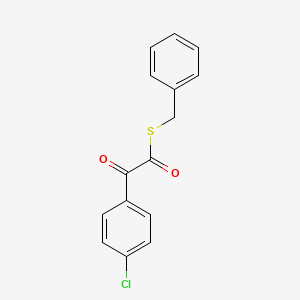

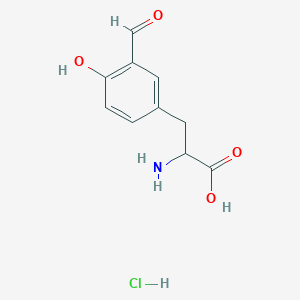
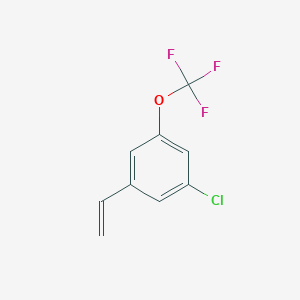
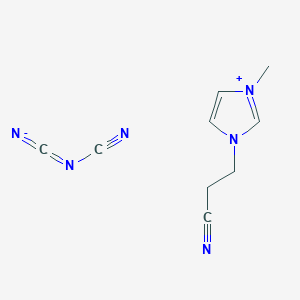
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
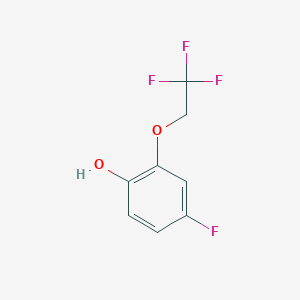


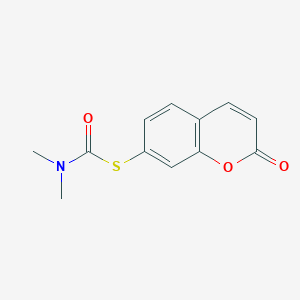
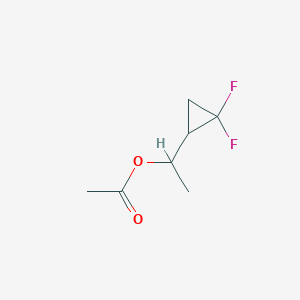
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
